(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as 2,4,5-trimethylbenzaldehyde and ethyl cyanoacetate, undergo a Knoevenagel condensation reaction to form the α,β-unsaturated nitrile.
Amidation: The nitrile intermediate is then reacted with 3-ethoxypropylamine under appropriate conditions to form the enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ethoxypropyl group or the trimethylphenyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(3-ethoxypropyl)-3-phenylprop-2-enamide: Lacks the trimethyl groups on the phenyl ring.
(E)-2-cyano-N-(3-methoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide: Has a methoxy group instead of an ethoxy group.
Uniqueness
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is unique due to the presence of the ethoxypropyl group and the trimethylphenyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-22-8-6-7-20-18(21)17(12-19)11-16-10-14(3)13(2)9-15(16)4/h9-11H,5-8H2,1-4H3,(H,20,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYWYNDVMNBSD-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=C(C=C(C(=C1)C)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C/C1=C(C=C(C(=C1)C)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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